molecular formula C9H9IO2 B1529558 3-Ethoxy-4-iodobenzaldehyde CAS No. 916344-27-9

3-Ethoxy-4-iodobenzaldehyde

Cat. No. B1529558
M. Wt: 276.07 g/mol
InChI Key: MGLKYAFGQXGHKA-UHFFFAOYSA-N
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Description

3-Ethoxy-4-iodobenzaldehyde is an organic compound with the molecular formula C9H9IO2 . It is a highly functional compound with various research applications in fields such as pharmaceuticals, organic chemistry, and material science.


Molecular Structure Analysis

The InChI code for 3-Ethoxy-4-iodobenzaldehyde is 1S/C9H9IO2/c1-2-12-9-4-3-7 (6-11)5-8 (9)10/h3-6H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Ethoxy-4-iodobenzaldehyde has a molecular weight of 276.07 . The compound is stored at a temperature of 28°C .

Scientific Research Applications

Molecular Interactions and Spectroscopic Analysis

Raman and FTIR spectroscopy have been utilized to study the molecular interactions in binary mixtures involving substituted benzaldehydes, highlighting the importance of such compounds in understanding vibrational relaxation and hydrogen bonding effects. These studies provide foundational knowledge for the application of 3-Ethoxy-4-iodobenzaldehyde in molecular spectroscopy and analysis (Ramakrishnan et al., 2009).

Synthetic Applications

The synthesis of various derivatives from reactions involving substituted benzaldehydes has been extensively investigated. For instance, the synthesis of 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives from reactions with 3-ethoxy-4-hydroxybenzaldehyde showcases the compound's utility in creating novel chemical entities with potential applications in materials science and medicinal chemistry (Yüksek et al., 2005).

Catalysis and Chemical Transformations

Research has also focused on the role of substituted benzaldehydes in catalytic processes. The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y, for example, demonstrates the potential of such compounds in catalyzing oxidation reactions. This methodology offers a reusable and environmentally friendly approach for the transformation of primary alcohols and hydrocarbons, highlighting the application of 3-Ethoxy-4-iodobenzaldehyde in developing sustainable catalytic processes (Ghorbanloo & Maleki Alamooti, 2017).

Photocatalysis

In the realm of photocatalysis, substituted benzaldehydes have been studied for their roles in selective oxidation reactions. The preparation and application of rutile TiO2 catalysts at room temperature for the selective photocatalytic oxidation of 4-substituted aromatic alcohols in water highlight the versatility of these compounds in facilitating environmentally friendly chemical transformations (Yurdakal et al., 2009).

Safety And Hazards

3-Ethoxy-4-iodobenzaldehyde is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-ethoxy-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLKYAFGQXGHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-iodobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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